molecular formula C20H22BrF3N2O2 B3440965 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3440965
M. Wt: 459.3 g/mol
InChI Key: JFYYNJWRHWXRID-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromine atom, two methoxy groups, and a trifluoromethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

    Bromination: The starting material, 2,4-dimethoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent to yield 5-bromo-2,4-dimethoxybenzyl bromide.

    Nucleophilic Substitution: The brominated intermediate is then reacted with piperazine in the presence of a base, such as potassium carbonate, to form the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine
  • 1-[(3-Bromo-2,4-dimethoxyphenyl)methyl]piperazine
  • 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-phenylpiperazine

Uniqueness

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrF3N2O2/c1-27-18-12-19(28-2)17(21)10-14(18)13-25-6-8-26(9-7-25)16-5-3-4-15(11-16)20(22,23)24/h3-5,10-12H,6-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYYNJWRHWXRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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